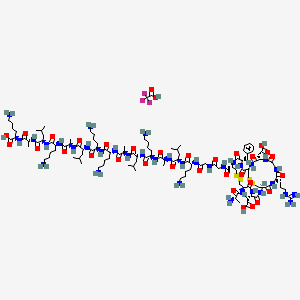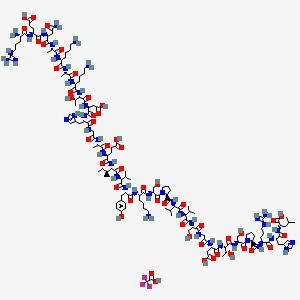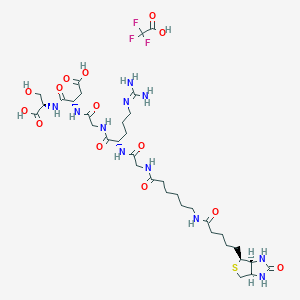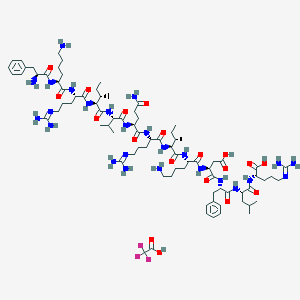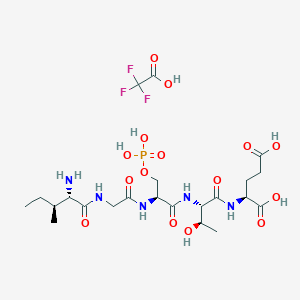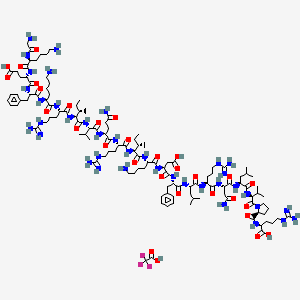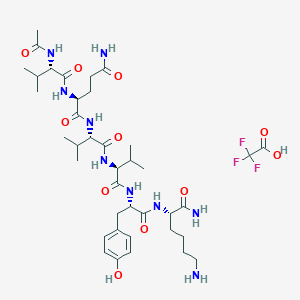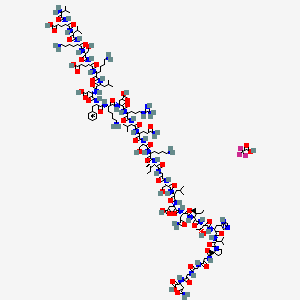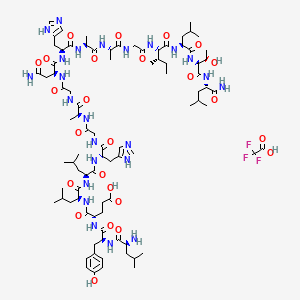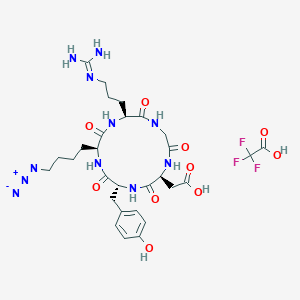
Azido-c(RGDyK), Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-cyclo(-Arg-Gly-Asp-D-Tyr-Lys) Trifluoroacetate, commonly referred to as Azido-c(RGDyK), is a synthetic cyclic peptide composed of arginine, glycine, aspartic acid, tyrosine, and lysine. This compound is notable for its ability to selectively bind to integrins, which are cell surface receptors involved in cell adhesion and signaling. Due to its unique properties, Azido-c(RGDyK) has garnered significant interest in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azido-c(RGDyK) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (arginine) to a resin, followed by sequential addition of the remaining amino acids (glycine, aspartic acid, tyrosine, and lysine) using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The azido group is introduced at the tyrosine residue using azido-protected tyrosine derivatives.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. Automated peptide synthesizers are often employed to streamline the process and minimize human error. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the trifluoroacetate salt form.
化学反応の分析
Types of Reactions
Azido-c(RGDyK) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Azido-c(RGDyK) can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : The azido group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The tyrosine residue can undergo substitution reactions with various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: : Oxidation of the tyrosine residue can lead to the formation of dityrosine or other oxidized tyrosine derivatives.
Reduction: : Reduction of the azido group results in the formation of amines, which can further react to form secondary or tertiary amines.
Substitution: : Substitution reactions at the tyrosine residue can yield a variety of substituted tyrosine derivatives, depending on the electrophile used.
科学的研究の応用
Azido-c(RGDyK) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to selectively bind to integrins makes it a valuable tool for studying cell adhesion, migration, and signaling pathways. Additionally, Azido-c(RGDyK) is used in the development of targeted drug delivery systems, where it can be conjugated to therapeutic agents to enhance their specificity and efficacy. In the field of imaging, Azido-c(RGDyK) is utilized as a targeting moiety for radiolabeled compounds, enabling the visualization of integrin-expressing tissues in vivo.
作用機序
Azido-c(RGDyK) exerts its effects through its interaction with integrins, specifically the αvβ3 and αvβ5 integrins. These integrins are overexpressed in various pathological conditions, including cancer, atherosclerosis, and inflammation. By binding to these integrins, Azido-c(RGDyK) can inhibit cell adhesion, migration, and proliferation, thereby modulating cellular processes. The compound's mechanism of action involves the disruption of integrin-mediated signaling pathways, leading to the inhibition of downstream effects such as angiogenesis and tumor growth.
類似化合物との比較
Azido-c(RGDyK) is compared to other cyclic peptides and integrin-targeting agents to highlight its uniqueness. Some similar compounds include:
Cyclo(RGDyK): : A cyclic peptide similar to Azido-c(RGDyK) but without the azido group.
Azido-PEG6-PFP ester Cyclo(Ile-Leu): : A peptide conjugated to polyethylene glycol (PEG) for improved solubility and stability.
Cyclo(Ala-His): : Another cyclic peptide with different amino acid composition.
Azido-c(RGDyK) stands out due to its azido group, which allows for further chemical modifications and conjugations, enhancing its versatility and utility in research and therapeutic applications.
特性
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N11O8.C2HF3O2/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30;3-2(4,5)1(6)7/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXRSOUWYLETHG-HXSCNMCGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40F3N11O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
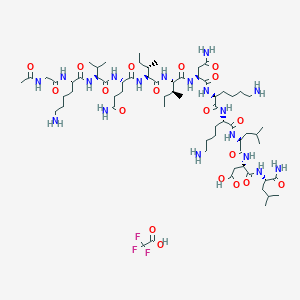
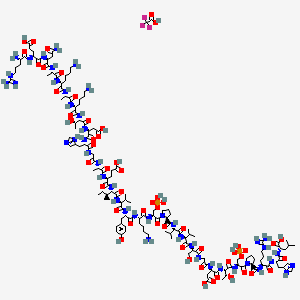
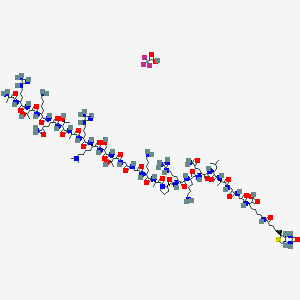
![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295397.png)
